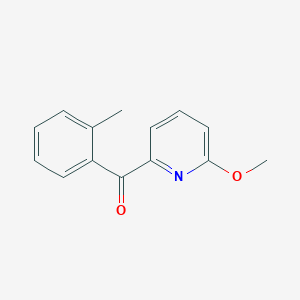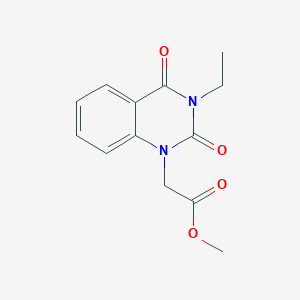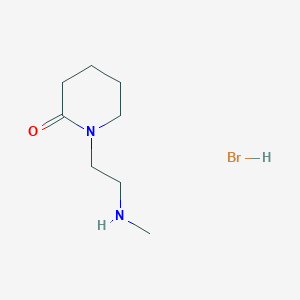
2-(2-Methylbenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
Benzoyl compounds, such as “2-(2-Methylbenzoyl)-6-methoxypyridine”, are a significant class of organic compounds. They have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid derivatives and amine derivatives . The most common anhydrides in organic chemistry are those derived from carboxylic acids and the dehydration of carboxylic acids in the presence of dehydrating reagents like carbodiimides, thionyl chlorides, and isocyanates .Molecular Structure Analysis
The molecular structure of benzoyl compounds can be determined by techniques such as IR, 1H NMR, and 13C NMR spectroscopic studies and single-crystal X-ray crystallography .Chemical Reactions Analysis
Benzoyl compounds are highly reactive, making them rare in nature. They serve both as a precursor for the synthesis of esters, amides, drugs, and peptides and as a versatile reagent for numerous reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be computed .Applications De Recherche Scientifique
Medicinal Chemistry Applications :
- Hutchinson et al. (2003) explored the use of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 6-methoxypyridine, as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound showed significant efficacy in vivo models of bone turnover and was selected for clinical development in osteoporosis treatment (Hutchinson et al., 2003).
- Lee et al. (2004) studied the metabolism of a novel anti-cancer agent containing a 6-methoxypyridin-3-yl moiety in rats, revealing extensive metabolism and identifying multiple metabolites. This study provides insights into the metabolic pathways and stability of compounds containing the 6-methoxypyridin group in a therapeutic context (Lee et al., 2004).
Organic Chemistry and Material Science Applications :
- Alekseeva et al. (2014) demonstrated the synthesis of 4-amino-5-aryl-2-methoxy-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile, indicating the role of 6-methoxypyridine derivatives in facilitating the construction of diverse heterocyclic systems, which are crucial in the development of new materials and chemical compounds (Alekseeva et al., 2014).
- Nair (2020) highlighted the role of 2-Iodoxybenzoic acid (IBX) in the oxidation of alcohols to carbonyl compounds, where IBX can oxidize 1,2-glycols and 6-methoxypyridine derivatives without cleavage of the glycol carbon-carbon bond. This study underscores the importance of 6-methoxypyridine derivatives in organic synthesis (Nair, 2020).
Synthesis and Characterization of Complexes :
- İlkimen (2019) investigated the synthesis and characterization of mixed ligand Cu(II) complexes using 2-aminopyridine derivatives, including 2-methoxy-5-sulfamoylbenzoic acid. This research contributes to the understanding of complex formation involving 2-methoxypyridine derivatives and their potential applications (İlkimen, 2019).
Gas-Phase Chemical Reactions :
- O’Hair et al. (1995) explored the gas-phase reactions of 2-methoxypyridine with the dimethylchlorinium ion, providing insights into the methylation mechanisms of pyridine derivatives at the molecular level. This research is significant for understanding the behavior of 6-methoxypyridine derivatives in different chemical environments (O’Hair et al., 1995).
Safety And Hazards
Orientations Futures
The future directions for research on benzoyl compounds could include further investigation of their potential applications in various fields, such as medicine and industry. Additionally, more research could be done to better understand their mechanisms of action and to develop safer and more effective methods for their synthesis .
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZNFYQCUVTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237367 | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187167-55-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)








![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)